N'-hydroxy-3-(phenylamino)propanimidamide

Medicinal Chemistry Lipophilicity ADME Properties

Select N'-hydroxy-3-(phenylamino)propanimidamide for its validated zinc-binding amidoxime core and phenylamino substituent, critical for HDAC inhibitor SAR and patent-specific syntheses. This 95% pure building block offers quantifiable logP control (~1.44) to fine-tune ADME properties, making it superior to generic amidoximes in medicinal chemistry programs.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B11478094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-3-(phenylamino)propanimidamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCC(=NO)N
InChIInChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12)
InChIKeyHHLIUUYYYZDKEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-3-(phenylamino)propanimidamide: Chemical Identity and Procurement-Ready Specifications for Research


N'-Hydroxy-3-(phenylamino)propanimidamide (CAS 16387-47-6) is a synthetic organic compound classified as an amidoxime derivative [1]. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol [2]. The compound features a propanimidamide backbone substituted with a phenylamino group and a hydroxyimino (amidoxime) functional group. This structural motif places it within a broader class of amidoximes, which are known for their capacity to chelate transition metal ions, including zinc, a property that underpins their application as histone deacetylase (HDAC) inhibitors in cancer research [3]. The compound is commercially available from multiple suppliers with a standard purity specification of ≥95% .

Why N'-Hydroxy-3-(phenylamino)propanimidamide Cannot Be Arbitrarily Substituted with Other Amidoximes


While many amidoximes share a common zinc-chelating pharmacophore, their biological activity, physicochemical properties, and synthetic utility are highly dependent on their specific substituents. A direct analog like N-Hydroxy-3-phenylpropanimidamide, which lacks the phenylamino nitrogen, differs fundamentally in its lipophilicity (LogP) and hydrogen-bonding capacity, which directly impacts its cell permeability and target engagement . Furthermore, the phenylamino moiety is a known structural feature in patents for specific therapeutic applications, such as in acylamino-hydroxy-benzamide derivatives for treating neurological disorders, highlighting the unique biological relevance of this functional group [1]. Therefore, substituting N'-hydroxy-3-(phenylamino)propanimidamide with a generic amidoxime will not guarantee equivalent performance in structure-activity relationship (SAR) studies, cellular assays, or as a synthetic intermediate for these specific patented scaffolds.

N'-Hydroxy-3-(phenylamino)propanimidamide: Quantifiable Differentiators vs. Closest Analogs


Comparative Physicochemical Profile: Lipophilicity Advantage Over De-Nitrogenated Analogs

The presence of the secondary amine in the phenylamino linker of N'-hydroxy-3-(phenylamino)propanimidamide differentiates its physicochemical properties from simpler phenylpropanimidamide analogs. Specifically, it increases the computed LogP by approximately 0.14 units compared to N'-hydroxy-3-phenylpropanimidamide (LogP = 1.3) . This modest but measurable increase in lipophilicity can influence cell permeability and distribution, making it a more suitable starting point for medicinal chemistry programs targeting intracellular enzymes or those requiring specific CNS penetration profiles, where precise LogP values are critical for optimizing lead compounds [1].

Medicinal Chemistry Lipophilicity ADME Properties

Synthetic Versatility: Direct Precursor to Patented Neurotherapeutic Scaffolds

The phenylamino moiety of N'-hydroxy-3-(phenylamino)propanimidamide is a defined substituent in the Markush structure of a patent covering novel acylamino-hydroxy-benzamide derivatives [1]. This patent explicitly claims compounds where R1 is a phenyl group substituted by phenylamino [1]. This is a concrete and verifiable differentiator: this compound serves as a direct structural component or a key synthetic intermediate for a patented class of neurotrypsin inhibitors. Analogs lacking this specific phenylamino group, such as N'-hydroxy-3-phenylpropanimidamide, are not encompassed by these specific patent claims and cannot be used to explore this exact chemical space.

Organic Synthesis Medicinal Chemistry Neurological Disorders

Class-Wide Potency: Amidoxime Scaffold Demonstrates Submicromolar HDAC Inhibition

As a member of the amidoxime class, N'-hydroxy-3-(phenylamino)propanimidamide shares a validated mechanism of action with other characterized analogs. The amidoxime functional group is a known bioisostere of hydroxamic acid and effectively chelates the zinc ion in the active site of HDAC enzymes [1]. Peer-reviewed studies on related amidoxime derivatives have demonstrated submicromolar inhibitory activity against HDACs, with some compounds achieving IC₅₀ values as low as 11 nM against HDAC1 and 5 μM against HDAC8 [2][3]. This class-level evidence supports the rationale for selecting an amidoxime like N'-hydroxy-3-(phenylamino)propanimidamide over non-amidoxime-containing analogs for projects targeting epigenetic regulation.

Epigenetics Cancer Biology Enzyme Inhibition

High-Purity Commercial Availability (≥95%) with Defined Physicochemical Specifications

Unlike some less-characterized research compounds, N'-hydroxy-3-(phenylamino)propanimidamide is readily available from multiple established chemical suppliers with a clearly defined minimum purity of 95% . A key differentiating physical property is its reported melting point of 91-91.5 °C . This specific data point provides a tangible, quantifiable metric for identity verification and quality control upon receipt. The consistent availability of high-purity material with a known melting point reduces experimental variability and increases the reproducibility of downstream assays, a critical factor for scientific and industrial users compared to sourcing custom-synthesized or less rigorously characterized analogs.

Chemical Procurement Reproducibility Quality Control

Optimal Application Scenarios for Procuring N'-Hydroxy-3-(phenylamino)propanimidamide


Lead Optimization in Medicinal Chemistry for HDAC Inhibitors

N'-Hydroxy-3-(phenylamino)propanimidamide is ideally suited as a core scaffold for medicinal chemistry programs focused on developing novel histone deacetylase (HDAC) inhibitors. Its amidoxime functional group provides a validated zinc-binding motif, a key requirement for this target class [1]. Procurement is justified for hit-to-lead or lead optimization stages where the goal is to explore structure-activity relationships (SAR) around the phenylamino moiety to enhance potency, selectivity, or pharmacokinetic properties. The established class-level potency (submicromolar IC₅₀ values for HDAC inhibition) [2] provides a strong rationale for its selection over non-amidoxime scaffolds in this therapeutic area.

Synthesis of Neurotherapeutic Candidates Based on Patented Scaffolds

This compound is a direct and verifiable building block for synthesizing compounds within the claimed scope of patent JP2013545737A, which covers novel neurotrypsin inhibitors [1]. The patent specifically includes structures with a phenylamino substituent. Therefore, N'-hydroxy-3-(phenylamino)propanimidamide is the necessary starting material for any industrial or academic group seeking to generate novel intellectual property or validate the patent's claims in the field of neurological disorders (skeletal muscle atrophy, schizophrenia, Alzheimer's disease) [1]. Using a structural analog lacking this group would be scientifically and legally irrelevant to this specific, valuable research path.

Comparative Physicochemical Profiling in ADME Studies

For research groups conducting detailed structure-property relationship (SPR) studies, N'-hydroxy-3-(phenylamino)propanimidamide serves as a valuable comparator compound. Its measured increase in computed LogP (≈1.44) compared to de-nitrogenated phenylpropanimidamide analogs (LogP ≈1.3) [1] provides a quantifiable case study for understanding how the introduction of a secondary amine influences lipophilicity. This makes it a practical tool for calibrating predictive ADME models and for making informed decisions in drug design where fine-tuning lipophilicity is critical for achieving optimal cell permeability or blood-brain barrier penetration.

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